molecular formula C15H10Cl2O2 B2874706 6,8-dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 100965-49-9

6,8-dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B2874706
CAS No.: 100965-49-9
M. Wt: 293.14
InChI Key: NNKQWSGEMHEAQT-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic benzopyran-4-one derivative characterized by chlorine substituents at positions 6 and 8 of the benzopyran ring and a phenyl group at position 2. Its molecular formula is listed as C₁₀H₇BrO₃ (molecular weight: 255.07) in , though this may conflict with the compound’s name (expected formula: C₁₅H₁₀Cl₂O₂). It is supplied by American Elements as a high-purity research chemical, though its commercial availability is currently discontinued . The compound’s structure aligns with flavonoid analogs but distinguishes itself through halogenation, which likely enhances lipophilicity and alters bioactivity compared to naturally occurring derivatives.

Properties

IUPAC Name

6,8-dichloro-2-phenyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O2/c16-10-6-11-13(18)8-14(9-4-2-1-3-5-9)19-15(11)12(17)7-10/h1-7,14H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKQWSGEMHEAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=C(C=C2Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the condensation of phenol with ethyl acetoacetate in the presence of a catalyst such as anhydrous aluminum chloride . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the raw materials are procured and processed in large quantities. The reaction conditions are optimized to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .

Mechanism of Action

The mechanism of action of 6,8-dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The benzopyran-4-one scaffold is common in natural and synthetic flavonoids. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Source/Application
6,8-Dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one Cl (6,8); Phenyl (2) C₁₀H₇BrO₃* 255.07 Synthetic (research chemical)
5,7-Dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one OH (5,7); 4-Hydroxyphenyl (2) C₁₅H₁₂O₅ 272.25 Natural (Camellia vietnamensis seeds)
2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-4-one OH (3,5,7); 3,4-Dihydroxyphenyl (2) C₁₅H₁₂O₇ 304.25 Differential metabolite in boar sperm
7-Hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one OH (7); OMe (5); Phenyl (2) C₁₆H₁₄O₄ 270.28 Natural (Mentik Wangi rice bran)
3,4-Dihydro-6,8-dimethyl-4-phenyl-2H-1-benzopyran-2-one Me (6,8); Phenyl (4) C₁₆H₁₄O₂ 254.28 Synthetic (coumarin derivative)

*Note: Formula discrepancy in (Br vs. Cl) may indicate a reporting error.

Physicochemical Properties

  • Stability: Halogenation may improve metabolic stability relative to phenolic derivatives, which are prone to oxidation .

Research Implications and Gaps

  • Structural-Activity Relationships : The chlorine substituents in 6,8-dichloro-2-phenyl-... warrant further study to assess impacts on biological targets (e.g., kinase inhibition).
  • Formula Discrepancy : Clarification of the target compound’s molecular formula (C₁₀H₇BrO₃ vs. expected C₁₅H₁₀Cl₂O₂) is critical for accurate pharmacological profiling .

Biological Activity

6,8-Dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS No: 100965-49-9) is a compound belonging to the benzopyran class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C15H11Cl2O\text{C}_{15}\text{H}_{11}\text{Cl}_2\text{O}

This compound features a benzopyran core substituted with two chlorine atoms and a phenyl group, which may influence its biological activity.

Antimicrobial Activity

Studies have indicated that benzopyran derivatives exhibit significant antimicrobial properties. For instance, certain analogs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

A comparative analysis of antimicrobial activity was conducted where different derivatives were tested for their Minimum Inhibitory Concentration (MIC) values. The results are summarized in the following table:

CompoundMIC (µg/mL)Activity Against
6,8-Dichloro derivative8S. aureus
6,8-Dichloro derivative16E. coli
Other benzopyran analogs1 - 4Various Gram-positive bacteria

These findings suggest that the dichloro substitution enhances the antimicrobial efficacy compared to other benzopyran derivatives .

DPP-4 Inhibition

Research on related compounds has highlighted the potential of benzopyran derivatives as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are crucial in managing diabetes. A study reported that a similar compound demonstrated over 80% inhibition of DPP-IV activity at an oral dose of 3 mg/kg . While specific data on this compound is limited, its structural similarities suggest potential efficacy in this area.

The biological activity of benzopyrans is often attributed to their ability to interact with various biological targets. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds like 6,8-dichloro derivatives may inhibit enzymes such as DPP-IV by binding to active sites or altering enzyme conformation.
  • Antimicrobial Action : The presence of halogen atoms (like chlorine) can enhance membrane permeability and disrupt microbial cell functions.
  • Antioxidant Properties : Benzopyrans are known for their antioxidant activities, which can protect cells from oxidative stress and inflammation.

Case Studies

Several studies have explored the biological activities of benzopyran derivatives:

  • Antimicrobial Efficacy : A study demonstrated that specific benzopyran derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with percentage inhibitions ranging from 7.75% to 8.94% .
  • DPP-IV Inhibition : Another investigation into structurally similar compounds revealed that they could serve as long-lasting antidiabetic agents by effectively inhibiting DPP-IV activity .

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